![molecular formula C25H31N3O2 B1226715 N-(2-{1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE](/img/structure/B1226715.png)

N-(2-{1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

ML217 es un compuesto de molécula pequeña conocido por su función como modulador del canal de potasio KCNQ1. Este compuesto mejora específicamente el estado abierto completamente activado de KCNQ1 al modular el acoplamiento del dominio de detección de voltaje al poro . Los canales KCNQ1 son cruciales para regular el ritmo cardíaco, y ML217 proporciona información sobre el mecanismo de apertura de estos canales, convirtiéndolo en una herramienta valiosa para la investigación científica.

Métodos De Preparación

La síntesis de ML217 implica varios pasos, incluida la preparación de compuestos intermedios y la reacción de acoplamiento final. La ruta sintética típicamente incluye:

Paso 1: Preparación de compuestos intermedios a través de una serie de reacciones como alquilación, acilación y ciclización.

Paso 2: Acoplamiento de los compuestos intermedios bajo condiciones de reacción específicas, como el uso de catalizadores y disolventes, para formar el producto final, ML217.

Producción industrial: Los métodos de producción industrial para ML217 pueden implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. .

Análisis De Reacciones Químicas

ML217 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: ML217 puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales presentes en ML217.

Sustitución: ML217 puede sufrir reacciones de sustitución donde átomos o grupos específicos son reemplazados por otros átomos o grupos.

Reactivos y condiciones comunes: Reactivos como agentes oxidantes, agentes reductores y catalizadores se utilizan comúnmente en estas reacciones. Condiciones como la temperatura, la presión y la elección del disolvente juegan un papel crucial en la determinación de los resultados de la reacción.

Productos principales: Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción específicas y los reactivos utilizados .

Aplicaciones Científicas De Investigación

ML217 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: ML217 se utiliza como herramienta para investigar el mecanismo de apertura de los canales KCNQ1, proporcionando información sobre la modulación de estos canales.

Biología: En la investigación biológica, ML217 se utiliza para estudiar el papel de los canales KCNQ1 en la regulación del ritmo cardíaco y otros procesos fisiológicos.

Medicina: ML217 tiene posibles aplicaciones terapéuticas en el tratamiento de afecciones como el síndrome de QT largo al mejorar específicamente el estado abierto activado de los canales KCNQ1.

Industria: ML217 se puede utilizar en el desarrollo de nuevos fármacos y terapias que se dirigen a los canales de potasio .

Mecanismo De Acción

El mecanismo de acción de ML217 implica su interacción con el canal de potasio KCNQ1. ML217 mejora específicamente el estado abierto completamente activado del canal al modular el acoplamiento del dominio de detección de voltaje al poro. Esta modulación no afecta la activación del dominio de detección de voltaje, pero cambia las propiedades de apertura del poro del estado abierto activado. Este mecanismo distintivo proporciona una nueva estrategia para tratar el síndrome de QT largo al mejorar las corrientes nativas de los canales KCNQ1 .

Comparación Con Compuestos Similares

ML217 se puede comparar con otros compuestos similares que modulan los canales de potasio. Algunos compuestos similares incluyen:

ML216: Un potente inhibidor de la actividad de desenrollamiento del ADN de la helicasa BLM, con diferentes objetivos moleculares y vías en comparación con ML217.

ML277: Otro modulador de los canales KCNQ1, pero con diferentes efectos en los estados abiertos del canal.

Características únicas: La capacidad única de ML217 para mejorar específicamente el estado abierto completamente activado de los canales KCNQ1 lo distingue de otros compuestos similares .

Propiedades

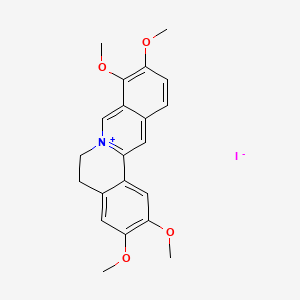

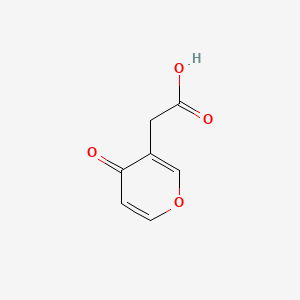

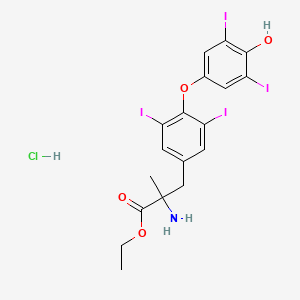

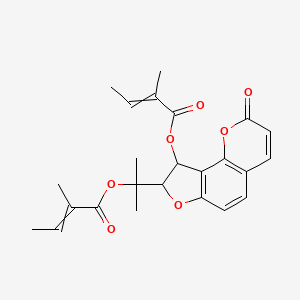

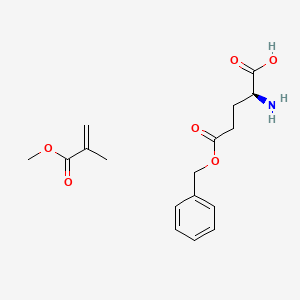

Fórmula molecular |

C25H31N3O2 |

|---|---|

Peso molecular |

405.5 g/mol |

Nombre IUPAC |

N-[2-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide |

InChI |

InChI=1S/C25H31N3O2/c1-19-11-13-21(14-12-19)30-18-17-28-23-10-6-5-9-22(23)27-24(28)15-16-26-25(29)20-7-3-2-4-8-20/h5-6,9-14,20H,2-4,7-8,15-18H2,1H3,(H,26,29) |

Clave InChI |

YMBZFKXYDBFYTC-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2CCNC(=O)C4CCCCC4 |

SMILES canónico |

CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2CCNC(=O)C4CCCCC4 |

Sinónimos |

NC 1153 NC-1153 NC1153 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[1-(4-methoxyphenyl)-3-pyrrolidinyl]methyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B1226642.png)

![4-(3,5-dimethyl-1-pyrazolyl)-N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B1226645.png)

![2-[[[5-(Dimethylsulfamoyl)-2-methylanilino]-sulfanylidenemethyl]hydrazo]-2-oxoacetamide](/img/structure/B1226646.png)

![9H-Purine, 6-[(3-chloropropyl)thio]-](/img/structure/B1226651.png)

![4-(3,5-dimethyl-1-piperidinyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-oxobutanamide](/img/structure/B1226652.png)